An In-depth Technical Guide to the Chemical Properties of [4-(2-Amino-ethyl)-phenyl]-acetic Acid
An In-depth Technical Guide to the Chemical Properties of [4-(2-Amino-ethyl)-phenyl]-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(2-Amino-ethyl)-phenyl]-acetic acid, with the IUPAC name 2-[4-(2-aminoethyl)phenyl]acetic acid, is a notable organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1][2][3] Its structural features, comprising a phenylacetic acid moiety and an aminoethyl group, make it a versatile building block, particularly in the development of drugs targeting the central nervous system, including antidepressants.[2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, purification, and analytical methods, along with an exploration of its potential biological significance.
Chemical and Physical Properties
A summary of the key chemical and physical properties of [4-(2-Amino-ethyl)-phenyl]-acetic acid is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| IUPAC Name | 2-[4-(2-aminoethyl)phenyl]acetic acid | [4] |
| CAS Number | 99075-24-8 | [1][4] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][4] |
| Molecular Weight | 179.22 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 150-152 °C | [1] |
| Boiling Point | 346 °C (Predicted) | [2][3] |
| Solubility | Soluble in water and some organic solvents like alcohols and ethers. | [1] |
| logP (Computed) | -1.5 | [4] |
| Density | 1.168 g/cm³ (Predicted) | [2][3] |
Synthesis and Purification
While specific, detailed industrial synthesis protocols are often proprietary, a general and plausible laboratory-scale synthesis can be outlined based on established chemical reactions.
Synthesis Workflow
Caption: A potential synthetic route to [4-(2-Amino-ethyl)-phenyl]-acetic acid.
Experimental Protocols
Step 1: Reduction of 4-Nitrophenylethylamine to 4-Aminophenylethylamine
A common method for the reduction of a nitro group to an amine is catalytic hydrogenation.
-
Reactants: 4-Nitrophenylethylamine, Hydrogen gas (H₂), Palladium on carbon (Pd/C) catalyst, and a suitable solvent such as ethanol or methanol.
-
Procedure: 4-Nitrophenylethylamine is dissolved in the chosen solvent in a hydrogenation vessel. A catalytic amount of Pd/C is added. The vessel is then pressurized with hydrogen gas and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield 4-aminophenylethylamine.[5][6]
Step 2: Sandmeyer Reaction: Diazotization and Cyanation
The Sandmeyer reaction is a classic method for converting an amino group on an aromatic ring to a cyano group.[7][8]
-
Reactants: 4-Aminophenylethylamine, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), and Copper(I) cyanide (CuCN).
-
Procedure: 4-Aminophenylethylamine is dissolved in aqueous HCl and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. This cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide.
-
Work-up: The reaction mixture is allowed to warm to room temperature and then heated to complete the reaction. The product, 4-(2-cyanoethyl)phenylacetonitrile, is then extracted with an organic solvent.
Step 3: Hydrolysis of the Dinitrile
The final step involves the hydrolysis of both nitrile groups to carboxylic acid and amine functionalities.
-
Reactants: 4-(2-Cyanoethyl)phenylacetonitrile, and a strong acid (e.g., HCl) or base (e.g., NaOH).
-
Procedure: The dinitrile is refluxed in an aqueous solution of a strong acid or base. The progress of the hydrolysis is monitored by TLC or HPLC.
-
Work-up: After completion, the reaction mixture is cooled and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product. The solid is then collected by filtration.
Purification by Recrystallization
Recrystallization is a standard method for purifying solid organic compounds.[9][10][11][12]
-
Solvent Selection: The choice of solvent is crucial. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the compound's solubility profile ("soluble in water and some organic solvents"), a mixed solvent system, such as ethanol/water or methanol/water, is likely to be effective.[1]
-
Procedure:
-
Dissolve the crude [4-(2-Amino-ethyl)-phenyl]-acetic acid in a minimal amount of the hot primary solvent (e.g., ethanol or methanol).
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Slowly add the second solvent (e.g., water) dropwise to the hot solution until it becomes slightly turbid.
-
Reheat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
-
Analytical Methods
Accurate characterization and purity assessment are critical in drug development. The following are key analytical techniques for [4-(2-Amino-ethyl)-phenyl]-acetic acid.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of pharmaceutical intermediates.[13][14][15]
-
Column: A reverse-phase C18 column is commonly used for the analysis of polar organic compounds.[14]
-
Mobile Phase: A typical mobile phase would be a gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenyl ring (typically around 210-220 nm) would be appropriate.
-
Chiral Separation: For enantiomeric purity analysis, a chiral stationary phase (CSP) column would be necessary.[4][13][15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural elucidation.[1][17][18][19][20]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid and ethyl groups, and the protons of the amino group. The exact chemical shifts and coupling patterns would provide definitive structural information.
-
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the ethyl and acetic acid moieties.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[16][21]
-
Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer (e.g., quadrupole or time-of-flight) would be suitable.
-
Expected Data: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 180.10, confirming the molecular weight.
Biological Activity and Signaling Pathways
[4-(2-Amino-ethyl)-phenyl]-acetic acid is primarily recognized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[6] Its structural similarity to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) has led to speculation about its potential role as a GABA analogue.[5]
Potential as a GABA Analogue
The structure of [4-(2-Amino-ethyl)-phenyl]-acetic acid incorporates a γ-amino acid-like framework, which is a common feature in many GABA receptor modulators. This suggests that it might interact with GABA receptors, either as a direct agonist or as a positive allosteric modulator, potentially influencing GABAergic neurotransmission.[2][22][23][24][25]
Involvement in Neurotransmitter Modulation
Research indicates that this compound is employed in studies investigating neurotransmitter systems.[6] Its use as a building block for drugs aimed at treating depression and anxiety suggests a potential influence on monoaminergic systems, such as those involving serotonin and dopamine.[26][27][28]
Signaling Pathway Diagram
Caption: Hypothetical modulation of GABAergic signaling by the compound.
This diagram illustrates the potential mechanism by which [4-(2-Amino-ethyl)-phenyl]-acetic acid could modulate neuronal activity. As a GABA analogue, it might enhance the inhibitory effects of GABA at the postsynaptic receptor, leading to a decrease in neuronal excitability. This is a plausible mechanism of action for drugs used to treat anxiety and other neurological disorders.
Conclusion
[4-(2-Amino-ethyl)-phenyl]-acetic acid is a compound of significant interest in medicinal chemistry and drug development. Its well-defined chemical and physical properties, combined with its versatile reactivity, make it a valuable precursor for a range of pharmaceuticals. While detailed experimental protocols and a complete understanding of its biological mechanisms are still emerging, its structural relationship to key neurotransmitters suggests a promising future in the development of novel therapeutics for neurological disorders. Further research into its specific interactions with neuronal signaling pathways will be crucial in fully elucidating its therapeutic potential.
References
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